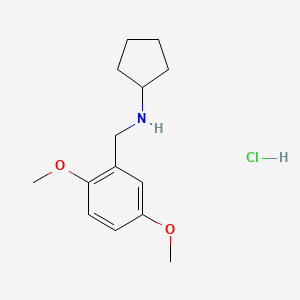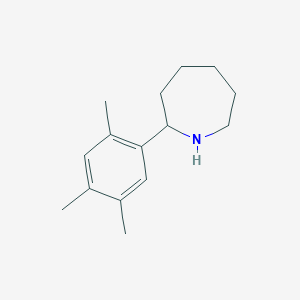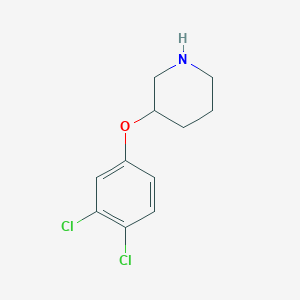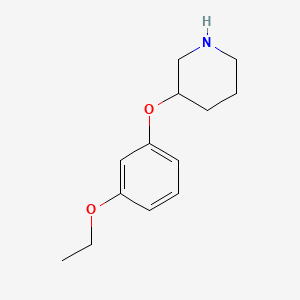
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride
説明
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride, or CPB-DHCl, is a novel synthetic compound with a wide range of potential applications in the scientific research field. CPB-DHCl is a derivative of the psychoactive drug phenethylamine, and has been found to possess a variety of biochemical and physiological effects.
科学的研究の応用
CPB-DHCl has been found to have a variety of potential applications in the scientific research field. In particular, it has been used as a tool for studying the effects of monoamine releasing agents on monoamine transporters and receptors. It has also been used to study the effects of monoamine releasing agents on monoamine-mediated neurotransmission. Additionally, CPB-DHCl has been used to study the effects of monoamine releasing agents on monoamine-mediated behavior in animal models.
作用機序
The mechanism of action of CPB-DHCl is not fully understood. However, it is believed to act as a monoamine releasing agent, which means that it increases the release of monoamines such as serotonin, dopamine, and norepinephrine from nerve cells. Additionally, CPB-DHCl has been found to inhibit the reuptake of monoamines, which further increases the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
CPB-DHCl has been found to have a variety of biochemical and physiological effects. In particular, it has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, as well as modulate the activity of certain receptor systems such as the 5-HT2A, 5-HT2C, and D2 receptors. Additionally, CPB-DHCl has been found to increase levels of dopamine and serotonin in the striatum, as well as modulate the activity of the dopamine transporter.
実験室実験の利点と制限
The use of CPB-DHCl in laboratory experiments has a number of advantages. In particular, it is a relatively easy compound to synthesize, and has been found to have a wide range of potential applications. Additionally, CPB-DHCl has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of monoamine releasing agents on monoamine-mediated neurotransmission and behavior.
However, there are also a number of limitations associated with the use of CPB-DHCl in laboratory experiments. In particular, the mechanism of action of CPB-DHCl is not fully understood, and its effects can vary depending on the dose and route of administration. Additionally, CPB-DHCl has been found to have a number of side effects, including anxiety, agitation, and insomnia.
将来の方向性
Given the potential of CPB-DHCl, there are a number of future directions that could be explored. In particular, further research could be done to better understand the mechanism of action of CPB-DHCl and its effects on monoamine-mediated neurotransmission and behavior. Additionally, further research could be done to explore the potential therapeutic applications of CPB-DHCl, such as the treatment of depression and anxiety disorders. Finally, further research could be done to explore the potential side effects of CPB-DHCl and to develop strategies to minimize these effects.
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOMJCOEMMASLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1389918.png)
![{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389919.png)






![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)
![{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389932.png)
![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)
![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)
![4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389941.png)